

Introduction: A Pivotal Scaffold in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

Cat. No.: B1592717

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4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, a heteroaromatic halide, is a highly valuable and versatile building block in the synthesis of biologically active molecules.^[1] Its rigid, planar bicyclic structure, composed of a fused pyrrole and pyrimidine ring, serves as a foundational scaffold for a multitude of pharmaceutical agents.^[1] The strategic placement of a chloro group at the 4-position and a carbonitrile at the 5-position imparts specific reactivity that is instrumental in its role as a key intermediate.

This compound is perhaps most renowned for its role in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs that has revolutionized the treatment of autoimmune diseases such as rheumatoid arthritis.^{[2][3][4]} Its structural framework is a cornerstone for blockbuster drugs like Tofacitinib.^{[5][6]} Understanding the nuanced chemistry of this intermediate is therefore paramount for innovation in targeted therapy development.

Core Physicochemical & Structural Data

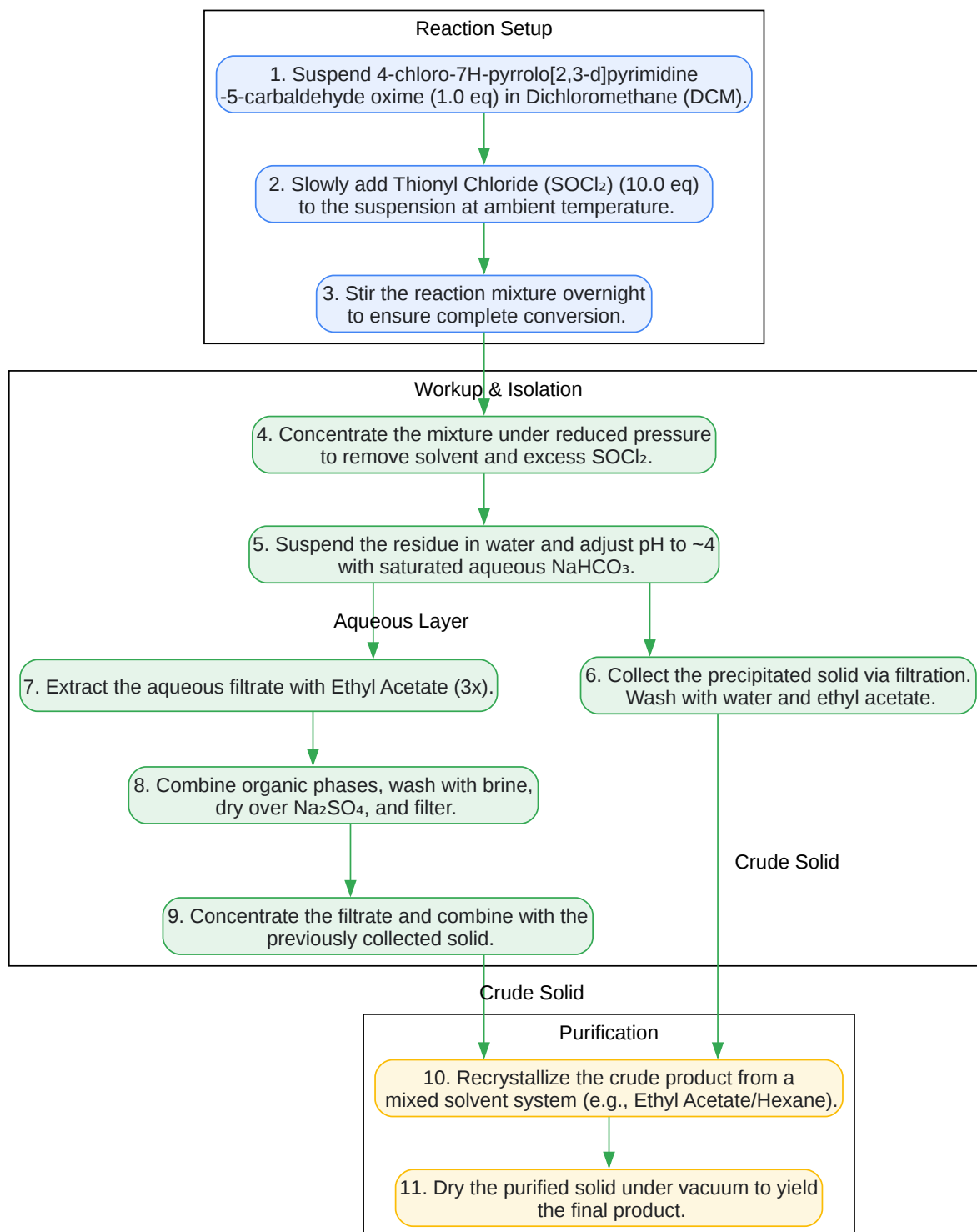
A precise understanding of a compound's fundamental properties is the bedrock of its effective application. The key identifiers and physical characteristics of **4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile** are summarized below.

Property	Value	Source(s)
CAS Number	24391-41-1	[7] [8] [9] [10]
Molecular Formula	C ₇ H ₃ ClN ₄	[7] [11]
Molecular Weight	178.58 g/mol	[7] [12]
IUPAC Name	4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile	
Appearance	Light-colored to off-white crystalline solid	[1]
Melting Point	200-258 °C (Predicted)	[7]
Solubility	Soluble in organic solvents (DMSO, DMF); sparingly soluble in water	[1]
InChIKey	NEWCOPCSNFUQQY-UHFFFAOYSA-N	

Validated Synthesis Protocol: From Oxime to Nitrile

The synthesis of **4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile** is often achieved through the dehydration of its corresponding aldoxime precursor. The following protocol is a robust, self-validating method that consistently delivers high yields.[\[9\]](#)

Experimental Workflow



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Caption: Step-by-step workflow for the synthesis of the title compound.

Mechanistic Rationale and Causality

- **Choice of Reagent (Thionyl Chloride):** Thionyl chloride (SOCl_2) is the dehydrating agent of choice for converting the aldoxime to a nitrile. The mechanism involves the formation of a chlorosulfite intermediate on the oxime oxygen, which then undergoes an E2-type elimination facilitated by a base (in this case, the pyridine-like nitrogen of the pyrimidine ring or trace amounts of base can act as the proton acceptor). This is a highly efficient and largely irreversible transformation, driving the reaction to completion.
- **Workup Criticality (pH Adjustment):** The careful adjustment of the pH to 4 with sodium bicarbonate is a crucial step.^[9] Its purpose is twofold: first, to neutralize any remaining acidic species from the thionyl chloride, and second, to ensure the product, which has a pKa around 8.8, is in its neutral, less water-soluble form, thereby maximizing its precipitation and recovery.^[7] Over-basification should be avoided as it can lead to undesired side reactions or hydrolysis.
- **Self-Validation:** The protocol's integrity is confirmed by the high yield (reported at 97%) and the clear spectroscopic data (ESI-MS m/z : 178.8 $[\text{M} + \text{H}]^+$, 176.8 $[\text{M} - \text{H}]^+$) obtained for the final product, which validates both the conversion and the purification efficiency.^[9]

Chemical Reactivity: The Locus of Synthetic Utility

The synthetic power of **4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile** stems from the reactivity of the C4-chloro substituent. This position is highly activated towards Nucleophilic Aromatic Substitution ($\text{S}_{\text{N}}\text{Ar}$).

- **Electronic Activation:** The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further amplified by the potent electron-withdrawing effect of the nitrile group ($-\text{C}\equiv\text{N}$) at the C5 position. This electronic landscape renders the C4 carbon highly electrophilic and susceptible to attack by nucleophiles.
- **$\text{S}_{\text{N}}\text{Ar}$ Mechanism:** The reaction proceeds via a Meisenheimer complex intermediate. A nucleophile (e.g., an amine) attacks the C4 carbon, breaking the aromaticity of the pyrimidine ring and forming a tetrahedral intermediate stabilized by resonance. The chloride ion, being a good leaving group, is then expelled, restoring the aromatic system and yielding the substituted product.

Caption: Generalized S_NAr mechanism at the C4 position.

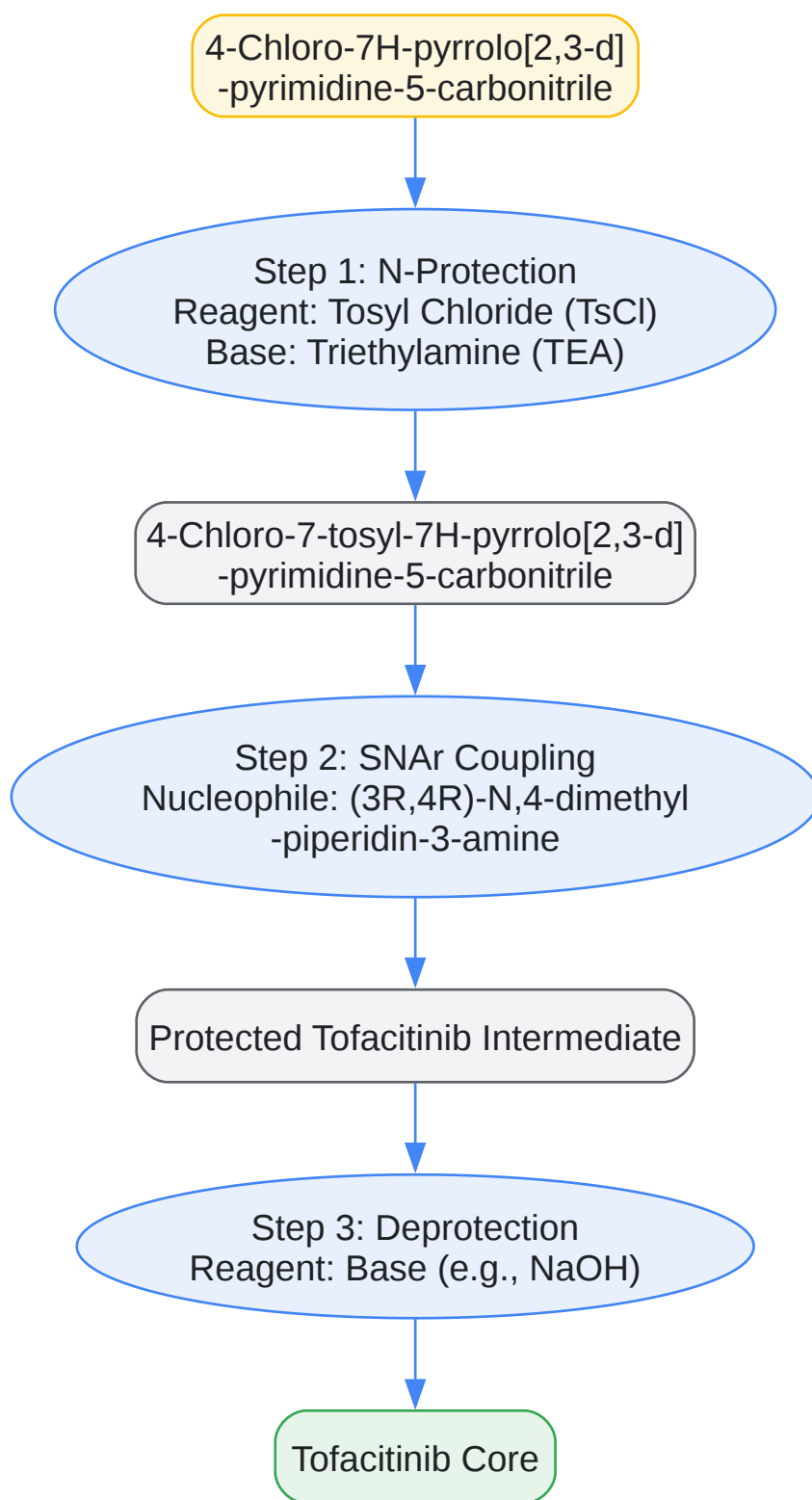
This predictable reactivity is the cornerstone of its use in constructing more complex molecules, as the chloro group can be readily displaced by a wide range of nitrogen, oxygen, or sulfur nucleophiles.^[1]

Application in Drug Discovery: A Gateway to JAK Inhibitors

The primary application of this intermediate is in the synthesis of JAK inhibitors.^{[2][3]} The synthesis of Tofacitinib (CP-690,550) serves as a paradigmatic example of its strategic importance.^{[4][6]}

Tofacitinib Synthesis Pathway

The synthesis requires the coupling of the pyrrolo[2,3-d]pyrimidine core with a specific chiral piperidine side chain. A critical consideration in this multi-step process is the protection of the pyrrole N-H. The acidic nature of this proton can interfere with subsequent reactions. A common strategy is to protect it with a tosyl (p-toluenesulfonyl) group, which is stable under the coupling conditions and can be removed later.^[13]



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